2-Azido-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Overview
Description
“2-Azido-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one” is a compound that has been incorporated into the structure of the antihistamine drug Rupatidine . It is a bicyclic compound with a seven-membered ring.
Synthesis Analysis
A general approach to 3-azabicyclo-[3.1.1]heptanes, which includes “this compound”, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis
The core of “this compound” has similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This core can be considered as a saturated analogue of pyridine .Chemical Reactions Analysis
The core of “this compound” was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Scientific Research Applications
Catalysis in Alcohol Oxidation
One of the intriguing applications of 2-azabicyclo compounds, closely related to 2-Azido-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one, involves their use as catalysts in chemical reactions. For instance, hydroxylamines like 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol, similar in structure to the compound , have been found to catalyze the oxidation of secondary alcohols to ketones effectively. This oxidation process utilizes molecular oxygen in ambient air and copper cocatalysts at room temperature, demonstrating the potential of these compounds in facilitating environmentally friendly and efficient chemical transformations (Toda et al., 2023).
Synthesis of Pipecolic Acid Analogues
Moreover, the synthesis of pipecolic acid analogues like 2-azabicyclo[3.1.1]heptane-1-carboxylic acid showcases another dimension of the scientific applications of these compounds. These synthetic routes typically involve short, high-yield processes, indicating the practicality and efficiency of synthesizing such structures. They also highlight the chemical versatility and potential for further functionalization of these bicyclic compounds (Radchenko et al., 2009).
Drug Discovery and Molecular Transformation
In the realm of drug discovery and molecular transformation, 2-azabicyclo compounds serve as advanced building blocks. Intramolecular photochemical reactions, for instance, have been employed to synthesize 2-azabicyclo[3.2.0]heptanes, which are crucial for developing novel and structurally complex pharmacophores. These compounds are integral in constructing conformationally restricted analogues of proline, such as 2,3-ethanoproline, demonstrating their significant role in advancing medicinal chemistry and drug synthesis (Druzhenko et al., 2018).
Properties
IUPAC Name |
2-azido-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-11-10-2-7(13)12-3-5-1-6(4-12)8(5)14/h5-6,8,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKPUAUOKCQSLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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